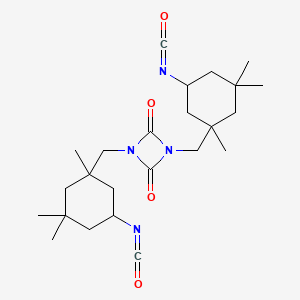

1,3-Diazetidine-2,4-dione, 1,3-bis((5-isocyanato-1,3,3-trimethylcyclohexyl)methyl)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,3-Diazetidine-2,4-dione, 1,3-bis((5-isocyanato-1,3,3-trimethylcyclohexyl)methyl)- is a polymer with significant industrial applications. It is known for its unique chemical structure and properties, which make it valuable in various fields, including the production of synthetic materials and industrial applications .

Vorbereitungsmethoden

The synthesis of 1,3-Diazetidine-2,4-dione, 1,3-bis((5-isocyanato-1,3,3-trimethylcyclohexyl)methyl)- typically involves the reaction of 1,4-butanediol and 2-ethyl-1-hexanol with 2,4-toluene diisocyanate (TDI) under controlled conditions . The reaction conditions must be carefully monitored to ensure the formation of the desired polymer structure. Industrial production methods often involve large-scale polymerization processes to produce the compound in significant quantities .

Analyse Chemischer Reaktionen

1,3-Diazetidine-2,4-dione, 1,3-bis((5-isocyanato-1,3,3-trimethylcyclohexyl)methyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can be carried out using suitable reducing agents, resulting in the formation of reduced derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

1,3-Diazetidine-2,4-dione, 1,3-bis((5-isocyanato-1,3,3-trimethylcyclohexyl)methyl)- has a wide range of scientific research applications, including:

Chemistry: It is used in the synthesis of advanced polymers and materials with unique properties.

Medicine: Research is ongoing to explore its potential use in medical devices and therapeutic applications.

Wirkmechanismus

The mechanism of action of 1,3-Diazetidine-2,4-dione, 1,3-bis((5-isocyanato-1,3,3-trimethylcyclohexyl)methyl)- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to form strong bonds with various substrates, leading to the formation of stable polymer networks. These interactions are facilitated by the presence of isocyanate groups, which react with hydroxyl and amine groups in the substrates .

Vergleich Mit ähnlichen Verbindungen

1,3-Diazetidine-2,4-dione, 1,3-bis((5-isocyanato-1,3,3-trimethylcyclohexyl)methyl)- can be compared with other similar compounds, such as:

1,3-Bis((5-isocyanato-1,3,3-trimethylcyclohexyl)methyl)-1,3-diazetidine-2,4-dione: This compound has a similar structure but may differ in its specific applications and properties.

2,4-Dioxo-1,3-diazetidine-1,3-diylbis(methylene(1,5,5-trimethylcyclohexane-1,3-diyl)) diisocyanate: Another similar compound with distinct properties and uses.

The uniqueness of 1,3-Diazetidine-2,4-dione, 1,3-bis((5-isocyanato-1,3,3-trimethylcyclohexyl)methyl)- lies in its specific chemical structure, which imparts unique properties and makes it suitable for a wide range of applications .

Biologische Aktivität

1,3-Diazetidine-2,4-dione, 1,3-bis((5-isocyanato-1,3,3-trimethylcyclohexyl)methyl)- is a compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article delves into its biological activity, focusing on its pharmacological properties, toxicity profiles, and potential therapeutic applications.

The compound is characterized by the presence of isocyanate groups and a diazetidine ring structure. Its molecular formula and structural characteristics suggest potential reactivity with biological macromolecules.

Toxicity and Safety Profile

A comprehensive review of toxicity data reveals that compounds within the isocyanate family can induce significant adverse effects. Long-term exposure to related isocyanates has been associated with respiratory issues such as asthma and hypersensitivity pneumonitis . In animal studies, repeated doses have shown dose-dependent toxic effects on the lungs and other organs .

| Study Type | Findings |

|---|---|

| Short-term Exposure | Transient dysfunction of pulmonary epithelial barrier observed at low doses. |

| Long-term Exposure | Increased incidence of lung tumors in rats at higher doses. |

| NOAEC (No Observed Adverse Effect Concentration) | 1.0 mg/m³ based on lung tumor findings. |

The biological activity of this compound may be attributed to its ability to interact with various cellular targets. The presence of isocyanate groups allows for covalent bonding with nucleophilic sites in proteins and nucleic acids, potentially leading to altered cellular functions.

Molecular Docking Studies

Computational studies suggest that similar compounds can effectively bind to enzyme active sites. For instance, molecular docking studies on chymase inhibitors have demonstrated crucial binding interactions that could be relevant for drug design involving diazetidine derivatives .

Case Studies

While direct case studies on 1,3-Diazetidine-2,4-dione are scarce, investigations into structurally related compounds provide insights into its potential applications:

- Chymase Inhibition : Inhibitors derived from diazepanes showed promise in cardiovascular disease models through their inhibition of chymase activity.

- Antiproliferative Activity : Compounds with similar structures demonstrated significant antiproliferative effects in cancer cell lines, suggesting a need for further exploration into 1,3-Diazetidine derivatives.

Eigenschaften

CAS-Nummer |

23370-68-5 |

|---|---|

Molekularformel |

C24H36N4O4 |

Molekulargewicht |

444.6 g/mol |

IUPAC-Name |

1,3-bis[(5-isocyanato-1,3,3-trimethylcyclohexyl)methyl]-1,3-diazetidine-2,4-dione |

InChI |

InChI=1S/C24H36N4O4/c1-21(2)7-17(25-15-29)9-23(5,11-21)13-27-19(31)28(20(27)32)14-24(6)10-18(26-16-30)8-22(3,4)12-24/h17-18H,7-14H2,1-6H3 |

InChI-Schlüssel |

RVJCLQNZJHNSIT-UHFFFAOYSA-N |

Kanonische SMILES |

CC1(CC(CC(C1)(C)CN2C(=O)N(C2=O)CC3(CC(CC(C3)(C)C)N=C=O)C)N=C=O)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.